1-[1-(4-Bromophenyl)-6,8-diphenyl-4-thia-1,2,6,7-tetraazaspiro[4.5]deca-2,7-dien-3-yl]ethanone
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Overview
Description
1-[1-(4-Bromophenyl)-6,8-diphenyl-4-thia-1,2,6,7-tetraazaspiro[45]deca-2,7-dien-3-yl]ethanone is a complex organic compound with a unique spirocyclic structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[1-(4-Bromophenyl)-6,8-diphenyl-4-thia-1,2,6,7-tetraazaspiro[4.5]deca-2,7-dien-3-yl]ethanone typically involves multi-step organic reactions. One common approach is to start with the preparation of the spirocyclic core, followed by the introduction of the bromophenyl and diphenyl groups. The reaction conditions often require the use of strong bases, such as sodium hydride, and solvents like dimethylformamide (DMF) to facilitate the reactions.
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic route to increase yield and reduce costs. This could include the use of continuous flow reactors, which allow for better control of reaction conditions and scalability. Additionally, the purification of the final product may involve techniques such as recrystallization or chromatography to ensure high purity.
Chemical Reactions Analysis
Types of Reactions
1-[1-(4-Bromophenyl)-6,8-diphenyl-4-thia-1,2,6,7-tetraazaspiro[4.5]deca-2,7-dien-3-yl]ethanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: The bromophenyl group allows for nucleophilic substitution reactions, where the bromine atom can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium iodide in acetone for halogen exchange reactions.
Major Products Formed
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of various substituted phenyl derivatives.
Scientific Research Applications
1-[1-(4-Bromophenyl)-6,8-diphenyl-4-thia-1,2,6,7-tetraazaspiro[4.5]deca-2,7-dien-3-yl]ethanone has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential as a pharmaceutical intermediate.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 1-[1-(4-Bromophenyl)-6,8-diphenyl-4-thia-1,2,6,7-tetraazaspiro[4.5]deca-2,7-dien-3-yl]ethanone depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The exact molecular targets and pathways involved are subjects of ongoing research.
Comparison with Similar Compounds
Similar Compounds
Indole Derivatives: Compounds containing the indole nucleus, known for their diverse biological activities.
Pyrazoline Derivatives: Known for their antimicrobial and neurotoxic potentials.
Benzimidazole Derivatives: Effective against various strains of microorganisms.
Uniqueness
1-[1-(4-Bromophenyl)-6,8-diphenyl-4-thia-1,2,6,7-tetraazaspiro[45]deca-2,7-dien-3-yl]ethanone is unique due to its spirocyclic structure, which imparts distinct chemical and biological properties
Properties
Molecular Formula |
C25H21BrN4OS |
---|---|
Molecular Weight |
505.4 g/mol |
IUPAC Name |
1-[4-(4-bromophenyl)-8,10-diphenyl-1-thia-3,4,9,10-tetrazaspiro[4.5]deca-2,8-dien-2-yl]ethanone |
InChI |
InChI=1S/C25H21BrN4OS/c1-18(31)24-28-30(22-14-12-20(26)13-15-22)25(32-24)17-16-23(19-8-4-2-5-9-19)27-29(25)21-10-6-3-7-11-21/h2-15H,16-17H2,1H3 |
InChI Key |
TWEHKUSGITWWPP-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=NN(C2(S1)CCC(=NN2C3=CC=CC=C3)C4=CC=CC=C4)C5=CC=C(C=C5)Br |
Origin of Product |
United States |
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